1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]-4-phenylpiperidine-4-carbonitrile
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Overview
Description
1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]-4-phenylpiperidine-4-carbonitrile is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a triazole ring, a phenyl group, and a nitrile group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]-4-phenylpiperidine-4-carbonitrile typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents under acidic or basic conditions.
Attachment of the Triazole to Piperidine: The triazole ring is then attached to the piperidine ring through a nucleophilic substitution reaction. This step often requires the use of a strong base such as sodium hydride or potassium tert-butoxide.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, using a suitable phenyl halide and a Lewis acid catalyst like aluminum chloride.
Formation of the Nitrile Group: The nitrile group is typically introduced through a cyanation reaction, using reagents such as sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]-4-phenylpiperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halides, acids, and bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, acids, bases, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Oxides, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]-4-phenylpiperidine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]-4-phenylpiperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-phenylpiperidine-4-carbonitrile: Lacks the triazole ring and dimethyl groups, resulting in different chemical properties and biological activity.
4-phenylpiperidine-4-carbonitrile: Similar structure but without the triazole ring, leading to variations in reactivity and applications.
1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-phenylpiperidine-4-carbonitrile:
Uniqueness
1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]-4-phenylpiperidine-4-carbonitrile is unique due to the presence of both the dimethyl-substituted triazole ring and the phenyl group attached to the piperidine ring
Properties
Molecular Formula |
C17H21N5 |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-4-phenylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C17H21N5/c1-14-19-20-16(21(14)2)12-22-10-8-17(13-18,9-11-22)15-6-4-3-5-7-15/h3-7H,8-12H2,1-2H3 |
InChI Key |
OXPXUOXWALOKOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C)CN2CCC(CC2)(C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
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